molecular formula C12H14N2O2 B4289470 3,3,3A-TRIMETHYL-3A,4-DIHYDRO-3H-[1,3]OXAZOLO[3,4-A][1,3]BENZIMIDAZOL-1-ONE

3,3,3A-TRIMETHYL-3A,4-DIHYDRO-3H-[1,3]OXAZOLO[3,4-A][1,3]BENZIMIDAZOL-1-ONE

Cat. No.: B4289470
M. Wt: 218.25 g/mol
InChI Key: JKRBDABZPIENTF-UHFFFAOYSA-N
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Description

3,3,3a-Trimethyl-3a,4-dihydro-3H-[1,3]oxazolo[3,4-a]benzimidazol-1-one is a heterocyclic compound that features a fused oxazole and benzimidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3A-TRIMETHYL-3A,4-DIHYDRO-3H-[1,3]OXAZOLO[3,4-A][1,3]BENZIMIDAZOL-1-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzimidazole derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of oxazole and benzimidazole derivatives with altered functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may exhibit different chemical and physical properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents onto the oxazole or benzimidazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

3,3,3a-Trimethyl-3a,4-dihydro-3H-[1,3]oxazolo[3,4-a]benzimidazol-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3,3,3A-TRIMETHYL-3A,4-DIHYDRO-3H-[1,3]OXAZOLO[3,4-A][1,3]BENZIMIDAZOL-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

    Benzimidazole: Shares the benzimidazole ring but lacks the fused oxazole ring.

    Oxazole: Contains the oxazole ring but does not have the benzimidazole moiety.

    Imidazole: Similar in structure but with different ring fusion and functional groups.

Uniqueness: 3,3,3a-Trimethyl-3a,4-dihydro-3H-[1,3]oxazolo[3,4-a]benzimidazol-1-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.

Properties

IUPAC Name

3,3,3a-trimethyl-4H-[1,3]oxazolo[3,4-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-11(2)12(3)13-8-6-4-5-7-9(8)14(12)10(15)16-11/h4-7,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRBDABZPIENTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(NC3=CC=CC=C3N2C(=O)O1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3A-TRIMETHYL-3A,4-DIHYDRO-3H-[1,3]OXAZOLO[3,4-A][1,3]BENZIMIDAZOL-1-ONE
Reactant of Route 2
3,3,3A-TRIMETHYL-3A,4-DIHYDRO-3H-[1,3]OXAZOLO[3,4-A][1,3]BENZIMIDAZOL-1-ONE
Reactant of Route 3
3,3,3A-TRIMETHYL-3A,4-DIHYDRO-3H-[1,3]OXAZOLO[3,4-A][1,3]BENZIMIDAZOL-1-ONE
Reactant of Route 4
3,3,3A-TRIMETHYL-3A,4-DIHYDRO-3H-[1,3]OXAZOLO[3,4-A][1,3]BENZIMIDAZOL-1-ONE
Reactant of Route 5
3,3,3A-TRIMETHYL-3A,4-DIHYDRO-3H-[1,3]OXAZOLO[3,4-A][1,3]BENZIMIDAZOL-1-ONE
Reactant of Route 6
3,3,3A-TRIMETHYL-3A,4-DIHYDRO-3H-[1,3]OXAZOLO[3,4-A][1,3]BENZIMIDAZOL-1-ONE

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